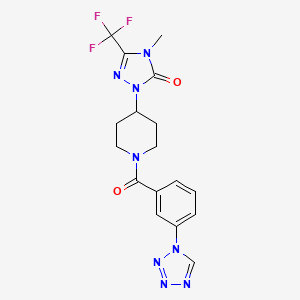
1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H17F3N8O2 and its molecular weight is 422.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound notable for its diverse biological activities. This compound features a unique molecular structure that includes a tetrazole ring, a piperidine moiety, and a trifluoromethyl group, which contribute to its pharmacological potential. The compound is primarily investigated for its anti-inflammatory properties and interactions with various biological targets.
- Molecular Formula : C₁₅H₁₄F₃N₅O
- Molecular Weight : 422.372 g/mol
- Structural Features : The presence of multiple functional groups enhances the compound's ability to interact with biological systems.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The tetrazole and triazole rings facilitate binding to active sites on target proteins, allowing for modulation of their activity. This interaction can lead to significant pharmacological effects, particularly in the context of inflammatory diseases.
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an antitumor agent. Further research is needed to elucidate the specific pathways involved in this activity.
Case Studies and Research Findings
Future Directions
The unique structural characteristics of this compound make it a promising candidate for further pharmacological exploration. Future studies should focus on:
- Mechanistic Studies : Understanding the precise molecular interactions that lead to its biological effects.
- In Vivo Evaluations : Assessing the therapeutic potential and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance potency and selectivity.
Properties
IUPAC Name |
4-methyl-2-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8O2/c1-25-15(17(18,19)20)22-28(16(25)30)12-5-7-26(8-6-12)14(29)11-3-2-4-13(9-11)27-10-21-23-24-27/h2-4,9-10,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTSEYRFBJXMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














